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Compound of Interest

Compound Name: 4,5,6-Trichloropyrimidine

Cat. No.: B159284 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4,5,6-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a crucial

building block in organic synthesis, particularly in the development of novel therapeutic agents

and functional materials. The strategic placement of three chlorine atoms on the pyrimidine ring

renders it susceptible to a variety of chemical modifications, making it an invaluable scaffold for

the synthesis of complex molecular architectures. This guide provides a comprehensive

overview of the physical and chemical properties, synthesis, reactivity, and applications of

4,5,6-trichloropyrimidine, with a focus on its role in medicinal chemistry.

Physicochemical Properties
4,5,6-Trichloropyrimidine is a crystalline solid with a molecular formula of C₄HCl₃N₂ and a

molecular weight of 183.42 g/mol .[1] While specific physical properties for 4,5,6-
trichloropyrimidine are not extensively reported, data for the closely related isomer, 2,4,6-

trichloropyrimidine, provides valuable insight. It is important to note that these values should be

considered as estimations for 4,5,6-trichloropyrimidine.
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Property Value (for 2,4,6-Trichloropyrimidine)

CAS Number 3764-01-0

Molecular Formula C₄HCl₃N₂

Molecular Weight 183.42 g/mol [2]

Melting Point 23-25 °C[2]

Boiling Point 210-215 °C[2]

Density 1.595 g/mL at 20 °C[2]

Spectroscopic Data of 2,4,6-Trichloropyrimidine (as a reference):

Spectroscopy Data

¹H NMR (CDCl₃) δ 7.45 (s, 1H)[3]

¹³C NMR (CDCl₃) δ 162.88 (C2, C6), 160.10 (C4), 120.04 (C5)[3]

IR (KBr, cm⁻¹) 3108, 1529, 1276, 834, 754[3]

Mass Spectrum (EI) m/z 182 (M⁺), 147, 112[4]

Synthesis of Trichloropyrimidines
The synthesis of trichloropyrimidines typically involves the chlorination of pyrimidine precursors

such as barbituric acid or dihydroxypyrimidines.

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric
Acid
A common method for the synthesis of 2,4,6-trichloropyrimidine involves the reaction of

barbituric acid with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of

a catalyst.

Experimental Protocol:
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To a reaction flask, add barbituric acid (1.0 mol) and phosphorus oxychloride (5.5 mol).[5]

Heat the mixture to reflux and maintain for 4 hours.[5]

Slowly add phosphorus trichloride (3.1 mol) and chlorine gas (3.0 mol) to the reaction

mixture, maintaining a light yellow suspension.[5]

After the addition is complete, continue to reflux for an additional hour.[5]

Remove the excess phosphorus trichloride by distillation.

The 2,4,6-trichloropyrimidine product is then obtained by distillation under reduced pressure.

This method can yield up to 81% of the theoretical product.[5]
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Caption: Synthesis of 2,4,6-Trichloropyrimidine.

Synthesis of 4,5,6-Trichloropyrimidine from 4,6-
Dihydroxypyrimidine
4,5,6-Trichloropyrimidine can be synthesized from 4,6-dihydroxypyrimidine using a similar

chlorination strategy.

Experimental Protocol:

In a reaction vessel, combine 4,6-dihydroxypyrimidine with a suitable solvent.
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Add a chlorinating agent, such as phosgene, in the presence of a quaternary ammonium or

phosphonium salt catalyst.[5]

Heat the reaction mixture to facilitate the chlorination process.

Upon completion, the 4,6-dichloropyrimidine intermediate is formed, which can be further

chlorinated at the 5-position under appropriate conditions.

Reactivity and Chemical Transformations
The electron-deficient nature of the pyrimidine ring, further enhanced by the three chlorine

atoms, makes 4,5,6-trichloropyrimidine highly susceptible to nucleophilic aromatic

substitution (SNAr) reactions. The chlorine atoms at the 4, 6, and 2 positions exhibit differential

reactivity, allowing for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)
A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine

atoms on the pyrimidine ring.

General Experimental Protocol for Reaction with Amines:

Dissolve the 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane.[6]

Add the amine nucleophile (1.0-1.2 eq) and a base like N,N-diisopropylethylamine (2.0 eq).

[6]

Heat the reaction mixture to 70°C and stir for several hours.[6]

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Reaction with Phenols:

A similar procedure can be followed for the reaction with phenols.
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Experimental Protocol:

Dissolve 2,4,6-trichloropyrimidine (0.545 mol) in 1,4-dioxane (300 mL).[6]

Add 3,5-dimethyl-4-hydroxybenzonitrile (0.545 mol) and N,N-diisopropylethylamine (1.09

mol) to the solution.[6]

Heat the mixture at 70°C for 2 hours.[6]

Cool the reaction to 15°C and filter the resulting product. Wash the product with 1,4-dioxane

and then water to yield the desired substituted pyrimidine.[6]

4,5,6-Trichloropyrimidine
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Caption: Nucleophilic Aromatic Substitution on 4,5,6-Trichloropyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions
Trichloropyrimidines are also excellent substrates for palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl and

heteroaryl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction vessel, combine the trichloropyrimidine (1.0 eq), an arylboronic acid (1.1-1.5

eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃ or

Cs₂CO₃).[7]
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Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane,

toluene, or DME) and water.[7]

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the

starting material is consumed.

After cooling, perform an aqueous workup and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal
Chemistry
The versatility of the trichloropyrimidine scaffold has made it a cornerstone in the synthesis of

numerous biologically active compounds, particularly in the field of oncology.

Kinase Inhibitors
Many kinase inhibitors, a class of targeted cancer therapeutics, feature a pyrimidine core. The

ability to selectively functionalize the different positions of the trichloropyrimidine ring allows for

the fine-tuning of inhibitor potency and selectivity.

Synthesis of an Aurora Kinase Inhibitor Intermediate:

2,4,6-Trichloropyrimidine serves as a key starting material in the synthesis of potent Aurora

kinase inhibitors.

Experimental Protocol:

To a solution of 2,4,6-trichloropyrimidine (54.6 mmol) in THF (200 mL), add 3-amino-5-

methylpyrazole (81.9 mmol) and triethylamine (81.9 mmol).[8]

Heat the reaction mixture at 50°C for 16 hours.[8]

Quench the reaction with brine and extract the product with ethyl acetate.[8]

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and

concentrate to obtain the crude product, 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-

4-amine.[8]
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This intermediate can then be further elaborated to generate a library of potential Aurora kinase

inhibitors.

Synthesis of Kinase Inhibitor
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Caption: Role of Trichloropyrimidine in Kinase Inhibitor Synthesis and Action.

Other Therapeutic Areas
Beyond oncology, trichloropyrimidine derivatives are being investigated for a range of other

therapeutic applications, including as inhibitors of anaplastic lymphoma kinase (ALK-5) and

epidermal growth factor receptor (EGFR).[9]

Conclusion
4,5,6-Trichloropyrimidine and its isomers are powerful and versatile building blocks in modern

organic synthesis. Their rich reactivity, particularly in nucleophilic substitution and cross-

coupling reactions, provides medicinal chemists and materials scientists with a robust platform

for the creation of novel and complex molecules. The continued exploration of the chemistry of

trichloropyrimidines is expected to lead to the discovery of new therapeutic agents and

advanced materials with significant societal impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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